molecular formula C17H19ClN4OS B2464057 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-53-3

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2464057
CAS No.: 887218-53-3
M. Wt: 362.88
InChI Key: MISOVKCWFAPAHD-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core. Its structure features a 2-chlorophenyl group and a pyrrolidin-1-yl moiety attached to the methylene bridge at position 5, along with an ethyl substituent at position 2 of the thiazole ring.

Properties

IUPAC Name

5-[(2-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-5-6-10-21)11-7-3-4-8-12(11)18/h3-4,7-8,14,23H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISOVKCWFAPAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazole and triazole family of compounds, known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring fused with a triazole moiety. The presence of the chlorophenyl and pyrrolidinyl groups enhances its biological activity. The molecular formula is C15H16ClN5SC_{15}H_{16}ClN_{5}S, with a molecular weight of approximately 335.84 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated that certain 1,2,4-triazoles exhibited IC50 values as low as 2.63 µM against AGS cells (gastric cancer) . The mechanism often involves cell cycle arrest and apoptosis induction, suggesting that the target compound may share similar pathways.

Table 1: Cytotoxicity of Related Triazole Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AAGS2.63 ± 0.17Apoptosis
Compound BHeLa5.00 ± 0.20Cell Cycle Arrest
Compound CHCT1163.50 ± 0.15Apoptosis

Antimicrobial Activity

Compounds containing triazole rings are known for their antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth effectively. For example, studies have shown that certain triazole derivatives possess MIC values ranging from 4 to 9 μM against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents .

Anti-inflammatory Effects

Triazole compounds also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the target compound could be beneficial in treating inflammatory diseases .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles act by inhibiting enzymes critical for cancer cell survival and proliferation.
  • Cell Cycle Modulation : Compounds in this class can induce cell cycle arrest at specific phases (G1/S or G2/M), leading to reduced cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways is common among effective anticancer agents.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • A study involving a series of synthesized triazoles demonstrated significant tumor reduction in animal models when administered at varying dosages over a period .
  • Another case highlighted the use of triazole-containing compounds in combination therapies for enhanced efficacy against resistant cancer strains .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study:
A study conducted on derivatives of thiazolo[3,2-b][1,2,4]triazoles showed that compounds similar to this one exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes critical for the life cycle of RNA viruses.

Mechanism:
The proposed mechanism involves interference with viral polymerases, which are essential for viral genome replication. This action could make it a candidate for further development in antiviral therapies.

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HT29) cancer cells.

Quantitative Analysis:
A comparative study indicated that the compound exhibited IC50 values as low as 15 µM against MDA-MB-231 cells, showcasing significant antiproliferative activity . The mechanism appears to involve apoptosis induction through modulation of key signaling pathways involved in cell survival.

Cancer TypeIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
A54920Disruption of tubulin polymerization
HT2918Cell cycle arrest in G2/M phase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazinyl/Pyrrolidinyl Substitutions

  • 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol ():
    • Molecular Formula : C25H28ClN5O3S (Average Mass: 514.041).
    • Key Differences :
  • Replaces pyrrolidin-1-yl with a piperazinyl group , introducing an additional nitrogen atom.
  • Substitutes the 2-chlorophenyl group with a 4-ethoxy-3-methoxyphenyl moiety, enhancing electron-donating effects.
  • Implications: The piperazinyl group may improve solubility due to its basicity, while the methoxy/ethoxy substituents could enhance metabolic stability .
  • 5-[(3-Chlorophenyl)(4-ethyl-1-piperazinyl)methyl]-2-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol ():

    • Molecular Formula : C20H25ClN6OS (Average Mass: 456.97).
    • Key Differences :
  • Features a 4-ethylpiperazinyl group instead of pyrrolidin-1-yl, increasing hydrophilicity.
  • The chlorophenyl substituent is at position 3 instead of 2, altering steric and electronic interactions.
    • Implications : The ethyl-piperazine moiety may enhance receptor binding affinity in neurological targets (e.g., serotonin/dopamine receptors) compared to pyrrolidine .

Thiazolo[3,2-b][1,2,4]triazole Derivatives with Varied Substituents

  • (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) (): Yield: 64%, Melting Point: >280°C. Key Differences:
  • Replaces the pyrrolidin-1-yl-methyl group with a 4-chlorophenylamino-methylene substituent.
  • Lacks the ethyl group at position 2. Implications: The high melting point suggests strong intermolecular interactions (e.g., hydrogen bonding) due to the amino-methylene group, which may reduce solubility .
  • (Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6b) ():

    • Yield : 61%, Melting Point : 189–191°C.
    • Key Differences :
  • Substitutes the pyrrolidin-1-yl group with a piperidin-1-yl-methylene chain.
    • Implications : The six-membered piperidine ring may confer greater conformational flexibility compared to pyrrolidine, influencing pharmacokinetics .

Compounds with Heterocyclic Modifications

  • WEB2086 (): Structure: 3-(4-[2-chlorophenyl]-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-yl)-1-(4-morpholinyl)-1-propanone. Key Differences:
  • Replaces the thiazole ring with a thieno-triazolo-diazepine scaffold.
  • Includes a morpholinyl-propanone side chain. Implications: The diazepine ring system enhances binding to platelet-activating factor (PAF) receptors, highlighting the importance of heterocyclic diversity in biological activity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound Compound
Molecular Weight ~450–500 (estimated) 514.041 456.97
Polar Groups Pyrrolidinyl, -OH Piperazinyl, -OCH3, -OC2H5 Ethylpiperazinyl, -OH
Lipophilicity (Estimated) Moderate (pyrrolidine) Low (polar substituents) Moderate (ethylpiperazine)
Metabolic Stability Moderate (pyrrolidine) High (methoxy/ethoxy) Moderate

Q & A

Q. What are the foundational synthesis strategies for preparing 5-((2-chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving:
  • Cyclization reactions to form the thiazolo-triazole core .
  • Mannich-type reactions for introducing the 2-chlorophenyl and pyrrolidinyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) are critical for yield enhancement .
    Example Reaction Conditions :
StepReagents/ConditionsYieldReference
CyclizationEthanol, reflux, 12 h65%
Mannich ReactionDMF, 70°C, 6 h72%

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent integration and regiochemistry (e.g., thiazole vs. triazole ring assignments) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., OH stretch at ~3200 cm1^{-1}) .

Q. What initial biological screening approaches are recommended?

  • Methodological Answer :
  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer :
  • Comparative dose-response profiling : Test compound solubility/stability in assay media (e.g., DMSO vs. PBS) .
  • Metabolite analysis : LC-MS to detect cellular degradation products that may alter activity .
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies optimize regioselectivity in the thiazolo-triazole core synthesis?

  • Methodological Answer :
  • Directing groups : Electron-withdrawing substituents (e.g., Cl, NO2_2) favor cyclization at specific positions .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., over-alkylation) by shortening reaction times .
    Regioselectivity Data :
SubstituentPosition FavoredYield Improvement
2-ChlorophenylC5 of thiazole15–20%
PyrrolidinylN1 of triazole10–12%

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :
  • Pharmacophore mapping : Replace pyrrolidinyl with piperazinyl to enhance solubility or target affinity .
  • Halogen substitution : Fluorine at the 2-chlorophenyl position improves metabolic stability .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to predict bioavailability .

Q. What computational methods validate target binding interactions?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess residence time .
  • Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines, incubation times, and controls (e.g., staurosporine for kinase assays) .
  • Batch-to-batch variability : Characterize compound purity (HPLC ≥95%) and confirm stereochemistry (CD spectroscopy) .
  • Meta-analysis : Pool data from ≥3 independent studies to calculate weighted averages .

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